Pyclock

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

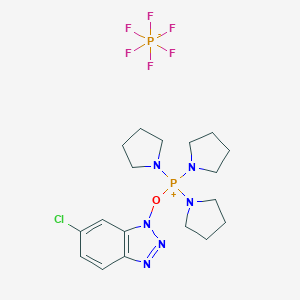

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN6OP.F6P/c19-16-7-8-17-18(15-16)25(21-20-17)26-27(22-9-1-2-10-22,23-11-3-4-12-23)24-13-5-6-14-24;1-7(2,3,4,5)6/h7-8,15H,1-6,9-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZCQEPNBRAYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClF6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893413-42-8 | |

| Record name | (6-Chloro-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyclock: A Phosphonium-Based Peptide Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyclock, a phosphonium salt-based coupling reagent utilized in peptide synthesis. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

This compound, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a well-established coupling reagent.[1][2] It is also referred to by the synonyms this compound, PyCOP, and TPTDP.[1][2] Its fundamental chemical identifiers are provided in the table below.

| Identifier | Value |

| CAS Number | 893413-42-8[1][2] |

| Molecular Formula | C18H27ClF6N6OP2[1][3] |

| Molecular Weight | 554.84 g/mol [1] |

| SMILES String | C1CCN(C1)--INVALID-LINK--(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F--INVALID-LINK--(F)(F)(F)F[1][3] |

| InChI Key | QJZCQEPNBRAYQL-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. It is important to note the discrepancy in the reported melting point, which may be due to different experimental conditions or purities of the samples tested.

| Property | Value | Source(s) |

| Appearance | White to slight yellow to beige powder | [4] |

| Melting Point | 118-120 °C or 165-175 °C | [2][4] |

| Boiling Point | 449.7 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 225.8 °C | [2] |

| Vapor Pressure | 2.79E-08 mmHg at 25 °C | [2] |

| Refractive Index | 1.562 | [2] |

| Solubility | Soluble in NMP (1-Methyl-2-pyrrolidone) at 5% | [4] |

| Storage Temperature | 2-8 °C | [2][4] |

Mechanism of Action in Peptide Synthesis

This compound is a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[5] Its primary function is to facilitate the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. The mechanism involves the activation of the carboxylic acid to form a more reactive intermediate.

The key steps in the mechanism of action are:

-

In the presence of a base, this compound reacts with a protected amino acid to generate a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[3]

-

This active ester is significantly more reactive than those produced by coupling reagents like PyBOP or HBTU. The enhanced reactivity is attributed to the fact that 6-Cl-HOBt is more acidic than HOBt.[3]

-

The highly reactive Cl-OBt ester is then susceptible to nucleophilic attack by the free amine of a second amino acid, leading to the formation of the peptide bond and the release of 6-Cl-HOBt.

A significant advantage of this compound over iminium-based reagents such as HBTU and HATU is that excess this compound does not lead to the unwanted end-capping of the peptide chain.[6] Furthermore, it does not react with the free amine group, thus preventing the premature termination of the growing peptide.[6]

References

- 1. This compound | 893413-42-8 | FT35330 | Biosynth [biosynth.com]

- 2. Cas 893413-42-8,this compound | lookchem [lookchem.com]

- 3. Buy this compound | 893413-42-8 [smolecule.com]

- 4. This compound 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate Novabiochem 893413-42-8 [sigmaaldrich.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

The Core Mechanism of PyClock in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, the efficient and reliable formation of amide bonds is of paramount importance. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the preservation of stereochemical integrity. PyClock (6-chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) has emerged as a highly effective phosphonium salt-based coupling reagent. This technical guide provides an in-depth exploration of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its application in amide bond formation.

The Mechanism of Action: A Step-by-Step Pathway

The efficacy of this compound in mediating amide bond formation lies in its ability to activate a carboxylic acid, transforming it into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine. The reaction proceeds through a well-established pathway for phosphonium salt coupling reagents.

The overall mechanism can be visualized as a two-stage process: the activation of the carboxylic acid to form a reactive ester, followed by the aminolysis of this ester to yield the final amide product.

Step 1: Deprotonation of the Carboxylic Acid The reaction is initiated by a non-nucleophilic base, typically a tertiary amine such as N,N-diisopropylethylamine (DIPEA), which abstracts the acidic proton from the carboxylic acid to form a carboxylate anion. This deprotonation enhances the nucleophilicity of the carboxylic acid, priming it for the subsequent activation step.

Step 2: Formation of the Acyloxyphosphonium Intermediate The carboxylate anion then acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. This results in the displacement of the 6-chloro-1-benzotriazolyloxy (6-Cl-OBt) group and the formation of a highly reactive acyloxyphosphonium salt intermediate.

Step 3: Formation of the 6-Cl-OBt Active Ester The acyloxyphosphonium intermediate is transient and rapidly rearranges to form the 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. This ester is significantly more reactive than the corresponding HOBt ester formed by reagents like PyBOP, owing to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring, which makes 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) a better leaving group.[1][2] The other product of this step is the water-soluble and generally non-problematic byproduct, tris(pyrrolidino)phosphine oxide.[1]

Step 4: Nucleophilic Attack by the Amine (Aminolysis) The primary or secondary amine then attacks the electrophilic carbonyl carbon of the highly reactive 6-Cl-OBt active ester.

Step 5: Formation of the Amide Bond This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide bond and releases 6-Cl-HOBt as a byproduct.

An important advantage of phosphonium-based reagents like this compound over their uronium/aminium counterparts (e.g., HBTU, HATU) is the avoidance of guanidinylation, a side reaction where the coupling reagent reacts with the N-terminal amine of the peptide chain, leading to chain termination.[3]

Quantitative Performance Data

The choice of coupling reagent can significantly impact the efficiency of amide bond formation, especially in the context of solid-phase peptide synthesis (SPPS) where reaction times are often minimized to maintain a high throughput. The following table summarizes the performance of this compound in comparison to other common coupling reagents in the synthesis of various peptides, as measured by the crude purity of the final product.

| Coupling Reagent | Peptide 1: 65-74 ACP (%) | Peptide 2: G-LHRH (%) | Peptide 3: Protaetiamycine (%) | Peptide 4: Human Defensin 5 (linear) (%) |

| 2 x 1 min Coupling | ||||

| This compound | 79.86 | 88.29 | 92.11 | 70.43 |

| HCTU | 80.52 | 90.84 | 94.02 | 77.68 |

| HATU | 83.63 | 89.63 | 91.23 | 75.87 |

| COMU | 79.00 | 90.13 | 93.55 | 77.21 |

| HDMC | 78.99 | 88.97 | 92.88 | 74.33 |

| PyBOP | 48.11 | 78.52 | 88.54 | 54.76 |

| PyOxim | 19.13 | 40.10 | 54.08 | 22.33 |

| TFFH | 24.87 | 62.77 | 52.45 | 14.89 |

| 2 x 20 min Coupling | ||||

| This compound | 79.91 | 88.54 | 92.88 | 72.31 |

| HCTU | 81.23 | 90.11 | 93.99 | 76.99 |

| HATU | 79.91 | 89.98 | 91.87 | 75.12 |

| COMU | 78.54 | 89.76 | 93.12 | 76.54 |

| HDMC | 79.11 | 88.76 | 92.54 | 73.87 |

| PyBOP | 70.27 | 85.65 | 90.12 | 68.98 |

| PyOxim | 75.89 | 88.99 | 90.39 | 70.11 |

| TFFH | 23.11 | 60.12 | 50.12 | 13.54 |

Data sourced from a comparative study by Chantell et al. (2012).[4]

The data indicates that this compound is a highly efficient coupling reagent, performing well even with very short coupling times (2 x 1 minute).[4] Its performance is comparable to other high-performance reagents like HCTU, HATU, and COMU, and significantly better than PyBOP under rapid coupling conditions.[4] This makes this compound an excellent choice for fast and efficient solid-phase peptide synthesis protocols.

Experimental Protocols

Solution-Phase Amide Bond Formation

This protocol is a general guideline and may require optimization based on the specific substrates.

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

This compound (1.1-1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (or DCM).

-

Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF (or DCM).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the this compound solution dropwise to the stirred reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 1-4 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 10% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary.

Solid-Phase Peptide Synthesis (Fmoc-SPPS) Coupling Cycle

This protocol is adapted for a standard Fmoc-based solid-phase peptide synthesis cycle.

Materials:

-

N-terminal deprotected peptide-resin

-

Fmoc-protected amino acid (3-5 eq relative to resin loading)

-

This compound (3-5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the deprotected peptide-resin in anhydrous DMF.

-

In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 eq) and this compound (3 eq) in anhydrous DMF.

-

Add DIPEA (6 eq) to the amino acid/PyClock solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the reaction vessel for 30-60 minutes at room temperature. For rapid protocols, this time can be significantly reduced (e.g., 2 x 1 minute couplings with a wash step in between).

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

If the coupling is incomplete, a second coupling can be performed.

-

After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next Fmoc-deprotection step.

Experimental Workflow

The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis using this compound.

Conclusion

This compound stands out as a highly efficient and rapid phosphonium salt-based coupling reagent for amide bond formation. Its mechanism of action, proceeding through a highly reactive 6-Cl-OBt active ester, ensures high coupling efficiency, even with short reaction times. The quantitative data demonstrates its superior performance compared to older reagents like PyBOP, especially in fast SPPS protocols. Furthermore, its phosphonium salt nature provides the advantage of avoiding the guanidinylation side reaction. The detailed protocols and workflows provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the successful and efficient synthesis of peptides and other amide-containing molecules.

References

The Emergence of Pyclock: A Superior Coupling Reagent for Modern Peptide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of peptide synthesis has been in constant evolution, driven by the increasing demand for complex and pure peptides in drug discovery and development. The journey from early carbodiimide-based reagents to the more sophisticated onium salts has been marked by significant improvements in efficiency, yield, and the reduction of undesirable side reactions. Within the family of phosphonium salt coupling reagents, Pyclock (6-chloro-benzotriazole-1-y-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) has emerged as a highly effective and versatile tool. This technical guide provides an in-depth exploration of the discovery, mechanism, and application of this compound as a leading coupling reagent.

The development of this compound was a direct response to the limitations of existing reagents. While phosphonium salts like PyBOP and PyAOP were significant advancements over their predecessors, they presented a trade-off between reactivity and stability, with the more reactive agents often being less stable and more costly. This compound, a derivative of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), was designed to strike a superior balance, offering enhanced reactivity and stability.[1] Its introduction has provided peptide chemists with a robust solution for challenging syntheses, including the coupling of sterically hindered amino acids and the construction of complex peptide sequences.[2][3]

Core Principles and Mechanism of Action

This compound's efficacy stems from its unique chemical structure. As a phosphonium salt, it facilitates the formation of an amide bond by activating the carboxylic acid group of an amino acid. The reaction of a protected amino acid with this compound in the presence of a base generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[2] This active ester is considerably more reactive than the OBt esters formed by reagents like PyBOP.[2]

The enhanced reactivity is attributed to the higher acidity of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).[2] The electron-withdrawing effect of the chlorine atom on the benzotriazole ring increases the acidity of the hydroxyl group, making the corresponding Cl-OBt ester a better leaving group.[2] This facilitates a more rapid and efficient nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond.

A key advantage of this compound, and phosphonium salts in general, is the prevention of guanidinylation, a common side reaction observed with uronium/aminium-based reagents like HBTU and HATU.[4] In situations where carboxyl activation is slow, such as with hindered amino acids, excess uronium reagent can react with the free N-terminal amine of the peptide chain, leading to a guanidinium-capped and terminated sequence. This compound does not participate in this side reaction, allowing for its use in excess to drive sluggish coupling reactions to completion without the risk of chain termination.[2][5]

Quantitative Performance Data

The superiority of this compound as a coupling reagent is substantiated by comparative quantitative data. The following tables summarize key performance indicators of this compound in relation to other common phosphonium salts.

Table 1: Stability of Phosphonium Salts in DMF

This table illustrates the relative stability of this compound compared to PyAOP and PyBOP in a 0.05 M DMF solution, as analyzed by HPLC. Stability is a crucial factor for the reproducibility of peptide synthesis, especially in automated synthesizers where reagent solutions may be stored for extended periods.

| Coupling Reagent | % Remaining after 1 hour | % Remaining after 2 hours | % Remaining after 6 hours | % Remaining after 24 hours |

| PyAOP | 96 | 93 | 84 | 65 |

| This compound | 100 | 100 | 98 | 95 |

| PyBOP | 100 | 100 | 100 | 100 |

Data sourced from Luxembourg Bio Technologies.[1]

Table 2: Activation of a Sterically Hindered Amino Acid

The activation of the sterically hindered amino acid, Fmoc-Aib-OH, serves as a benchmark for the efficiency of a coupling reagent. This table compares the percentage of activated amino acid formed over time using this compound and PyBOP.

| Time | % Activated Fmoc-Aib-OH (this compound) | % Activated Fmoc-Aib-OH (PyBOP) |

| 10 minutes | 40 | 28 |

| 1 hour | 65 | 55 |

| 2 hours | 70 | 68 |

Data sourced from Luxembourg Bio Technologies.[1]

Table 3: Coupling Efficiency in the Synthesis of a Model Peptide

The following data represents the coupling efficiency in terms of the percentage of the target peptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) obtained. This demonstrates this compound's superior performance in a practical synthesis scenario.

| Experiment | Coupling Reagent | % Target Peptide |

| 1 | This compound | 75 |

| 2 | PyBOP | 60 |

| 3 | PyAOP | 80 |

Data sourced from Luxembourg Bio Technologies.[1]

Table 4: Racemization Study

Racemization is a critical parameter that affects the biological activity of the final peptide. This table shows the percentage of the undesired D-isomer formed during the synthesis of a model peptide (Z-Phe-Val-Pro-NH₂), which is prone to racemization.

| Coupling Reagent | % Racemization (D-isomer) |

| PyAOP | 2.5 |

| This compound | 5.8 |

| PyBOP | 6.5 |

Data sourced from Luxembourg Bio Technologies.[1]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in key experimental settings. Researchers should note that these are starting points and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a resin support using this compound as the coupling reagent.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling with this compound:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and this compound (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes. Coupling times may need to be extended for sterically hindered amino acids.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Stability Assessment of this compound in DMF

This protocol describes a method to evaluate the stability of this compound in DMF over time using HPLC analysis.

1. Sample Preparation:

-

Prepare a 0.05 M solution of this compound in anhydrous DMF.

-

Immediately inject an aliquot of this solution into the HPLC system to obtain the time-zero chromatogram.

-

Store the remaining solution at room temperature, protected from light.

2. HPLC Analysis:

-

At specified time intervals (e.g., 1, 2, 6, and 24 hours), inject an equal volume of the this compound solution into the HPLC.

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

3. Data Analysis:

-

Integrate the peak area corresponding to this compound in each chromatogram.

-

Calculate the percentage of this compound remaining at each time point relative to the peak area at time-zero.

Protocol 3: Racemization Study

This protocol provides a general method for assessing the extent of racemization induced by this compound during a peptide coupling reaction.

1. Synthesis of a Model Dipeptide:

-

Couple an N-terminally protected amino acid known to be susceptible to racemization (e.g., Z-Phe-OH) to a C-terminally protected amino acid (e.g., H-Val-Pro-NH₂).

-

Reaction Conditions:

-

Dissolve Z-Phe-OH (1 equivalent) and H-Val-Pro-NH₂ (1 equivalent) in DMF.

-

Add this compound (1.1 equivalents) and DIEA (2 equivalents).

-

Stir the reaction at room temperature for a defined period (e.g., 2 hours).

-

Quench the reaction and work up to isolate the protected dipeptide.

-

2. Chiral HPLC Analysis:

-

Dissolve the crude dipeptide in a suitable solvent.

-

Analyze the sample using a chiral HPLC method capable of separating the resulting diastereomers (e.g., Z-L-Phe-L-Val-Pro-NH₂ and Z-D-Phe-L-Val-Pro-NH₂).

-

HPLC Conditions (General - requires optimization):

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane and isopropanol, or other suitable non-polar/polar solvent system.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV absorbance at a wavelength appropriate for the protecting groups (e.g., 254 nm).

-

3. Data Analysis:

-

Integrate the peak areas for both diastereomers.

-

Calculate the percentage of racemization as: (Area of D-isomer / (Area of L-isomer + Area of D-isomer)) * 100.

Conclusion

This compound represents a significant advancement in the field of peptide coupling reagents. Its development from a rational design approach, targeting the limitations of previous reagents, has resulted in a tool that offers an excellent balance of high reactivity, good stability, and broad applicability. The quantitative data clearly demonstrates its superiority over reagents like PyBOP in challenging coupling scenarios and in minimizing racemization. For researchers, scientists, and drug development professionals, this compound provides a reliable and efficient means to synthesize complex peptides, thereby accelerating the pace of discovery and development in peptide-based therapeutics. Its ability to overcome common hurdles in peptide synthesis, such as the coupling of hindered amino acids, makes it an invaluable component of the modern peptide chemist's toolkit.

References

PyClock: A Technical Guide to an Advanced Peptide Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide chemistry, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, particularly when synthesizing complex, sterically hindered, or racemization-prone peptide sequences. This technical guide provides an in-depth exploration of PyClock, a phosphonium salt-based coupling reagent that has emerged as a powerful tool for modern peptide synthesis. We will delve into its core chemistry, mechanism of action, and comparative performance against other common reagents, supported by available quantitative data and detailed experimental protocols. This document aims to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction to this compound

This compound, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a third-generation phosphonium salt coupling reagent. It is the 6-chloro analogue of the well-known reagent PyBOP. The introduction of a chlorine atom onto the benzotriazole ring significantly enhances the reagent's reactivity, making it particularly effective for challenging peptide couplings.

Chemical Structure and Properties:

| Property | Value | Reference(s) |

| CAS Number | 893413-42-8 | |

| Molecular Formula | C₁₈H₂₇ClF₆N₆OP₂ | |

| Molecular Weight | 554.84 g/mol | |

| Appearance | White to off-white powder | |

| Storage | 2-8°C |

Mechanism of Action

This compound facilitates amide bond formation through the activation of a carboxylic acid. The positively charged phosphorus atom interacts with the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic. In the presence of a base, this leads to the formation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. This active ester is considerably more reactive than the OBt esters generated by reagents like PyBOP, owing to the increased acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to HOBt. The activated ester is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the desired peptide bond.

Advantages of this compound in Peptide Synthesis

This compound offers several distinct advantages over other classes of coupling reagents, particularly in the context of challenging synthetic sequences.

-

Enhanced Reactivity: The electron-withdrawing effect of the chlorine atom on the benzotriazole moiety makes the corresponding active ester more susceptible to nucleophilic attack, leading to faster and more efficient couplings. This is especially beneficial for sterically hindered amino acids, fragment condensations, and peptide cyclizations.

-

Avoidance of Guanidinylation: As a phosphonium salt, this compound does not possess the uronium salt structure found in reagents like HBTU and HATU. This is a critical advantage as uronium salts can react with the N-terminal amino group of the peptide chain to form a guanidinium byproduct, which terminates the peptide elongation. This side reaction is particularly problematic during slow couplings or when an excess of the coupling reagent is used. With this compound, an excess of the reagent can be used to drive the reaction to completion without the risk of this chain-terminating side reaction.

-

Superior Performance in Difficult Couplings: this compound has demonstrated superior performance compared to its non-chlorinated analog, PyBOP, in terms of coupling efficiency.

Quantitative Performance Data

The following tables summarize available quantitative data on the performance of this compound in comparison to other common coupling reagents.

Table 1: Stability of Phosphonium Salts in DMF

| Coupling Reagent | % Remaining after 1h | % Remaining after 6h |

| PyAOP | 97.24 | 86.83 |

| PyBOP | 99.85 | 99.21 |

| This compound | 99.12 | 97.87 |

| Data from Luxembourg Bio Technologies. The stability was measured in a 0.05 M solution in DMF and analyzed by HPLC. |

Table 2: Activation of Sterically Hindered Fmoc-Aib-OH

| Coupling Reagent | % Activated Ester after 2 min | % Activated Ester after 1h | % Activated Ester after 2h |

| PyBOP | 12.35 | 45.67 | 56.78 |

| This compound | 23.45 | 67.89 | 65.43 |

| Data from Luxembourg Bio Technologies. A 0.33 M solution of Fmoc-Aib-OH in DMF was treated with 1 equivalent of the phosphonium salt and 3 equivalents of DIEA. |

Table 3: Racemization Study in the Synthesis of Z-Phe-Val-Pro-NH₂

| Coupling Reagent | % D-Val Isomer |

| PyAOP | 3.4 |

| PyBOP | 12.8 |

| This compound | 10.2 |

| Data from Luxembourg Bio Technologies. The tripeptide was synthesized on a solid support, and the level of racemization of the valine residue was determined by HPLC analysis after cleavage. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). The exact conditions may require optimization based on the specific peptide sequence.

Standard Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide on a resin support using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

This compound

-

N,N'-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

-

Add the activation solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). After washing (step 3), wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Peptide Cyclization using this compound

This compound is particularly well-suited for peptide cyclization due to its high reactivity and the absence of guanidinylation side reactions.

Procedure (On-Resin Cyclization):

-

Synthesize the linear peptide on a suitable resin that allows for side-chain attachment and subsequent cleavage of the protecting group at the C-terminus (e.g., a resin with a hyper-acid labile linker).

-

Selectively deprotect the C-terminal carboxylic acid and the N-terminal amino group while the peptide remains attached to the resin via a side chain.

-

Swell the resin in DMF.

-

In a separate vial, prepare a solution of this compound (3 equivalents) and DIEA (6 equivalents) in DMF.

-

Add the cyclization cocktail to the resin. To favor intramolecular cyclization, the reaction is typically performed under dilute conditions.

-

Allow the reaction to proceed for 4-24 hours, monitoring the progress by cleaving a small amount of resin and analyzing by HPLC-MS.

-

Once cyclization is complete, wash the resin thoroughly and cleave the cyclic peptide from the support using the appropriate cleavage cocktail.

Conclusion

This compound has established itself as a valuable and highly effective coupling reagent in the peptide chemist's toolbox. Its enhanced reactivity, derived from the 6-chloro-benzotriazole moiety, makes it particularly adept at handling challenging peptide sequences, including those involving sterically hindered amino acids, fragment condensations, and macrocyclizations. The key advantage of this compound as a phosphonium salt lies in its inability to cause the chain-terminating guanidinylation side reaction that can plague syntheses using uronium-based reagents. While considerations regarding racemization potential relative to reagents like PyAOP should be taken into account for sensitive applications, the available data indicates a favorable performance profile, especially when compared to PyBOP. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to successfully integrate this compound into their peptide synthesis workflows, ultimately enabling the efficient and reliable production of complex peptide molecules for research and drug development.

A Deep Dive into Phosphonium Salt Coupling Reagents: A Technical Guide for Researchers

In the intricate world of synthetic chemistry, particularly in the assembly of peptides and other complex molecules, the formation of the amide bond is a fundamental and critical step. Phosphonium salt-based coupling reagents have emerged as a powerful class of activators, prized for their high efficiency, rapid reaction kinetics, and ability to suppress undesirable side reactions like racemization. This technical guide provides an in-depth exploration of these reagents for researchers, scientists, and professionals in drug development, complete with comparative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: An Introduction to Phosphonium Salt Reagents

Phosphonium salt coupling reagents are stable, crystalline compounds that facilitate the formation of amide bonds by activating the carboxylic acid component of a reaction.[1][2] This activation renders the carboxyl group highly susceptible to nucleophilic attack by an amine, leading to the desired amide linkage. First introduced in the 1970s with the development of the BOP reagent, this class of reagents has since expanded to include analogues with improved reactivity and safety profiles.[3][4]

The most prominent members of this family include:

-

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the original phosphonium reagents, BOP is highly effective and minimizes dehydration side reactions, particularly with asparagine and glutamine residues.[4][5] However, a significant drawback is the formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA), which necessitates careful handling.[4]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Developed as a safer alternative to BOP, PyBOP replaces the dimethylamino groups with pyrrolidino moieties.[3] This modification prevents the formation of HMPA while maintaining high coupling efficiency, making it one of the most widely used coupling reagents.[5] Coupling reactions with PyBOP are typically rapid, often nearing completion within minutes.[4]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As an analogue of PyBOP, PyAOP incorporates a 7-azabenzotriazole (HOAt) core instead of the standard 1-hydroxybenzotriazole (HOBt). This structural change enhances the reactivity of the active ester intermediate, making PyAOP generally more efficient than PyBOP, especially for challenging couplings involving sterically hindered or N-methylated amino acids.[4][6]

Mechanism of Action: A Two-Step Activation Process

The efficacy of phosphonium salt reagents lies in a straightforward yet powerful two-step mechanism. The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, followed by the activation and subsequent aminolysis.

The general mechanism can be visualized as follows:

References

Pyclock safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of Pyclock

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound®, with the chemical name (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent widely utilized in solid-phase and solution-phase peptide synthesis.[1] As a 6-chloro analog of PyBOP®, this compound® facilitates the formation of amide bonds, a critical step in the synthesis of peptides and other organic molecules.[2] Its enhanced reactivity makes it particularly effective for challenging couplings, including the formation of cyclic peptides and the incorporation of sterically hindered amino acids.[1][3] This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound® to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

This compound® is a white to off-white powder with the molecular formula C₁₈H₂₇ClF₆N₆OP₂ and a molecular weight of 554.84 g/mol .[4] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Name | (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | [1][4] |

| Synonyms | This compound, TPTDP | [2][4] |

| CAS Number | 893413-42-8 | [4] |

| Molecular Formula | C₁₈H₂₇ClF₆N₆OP₂ | [4] |

| Molecular Weight | 554.84 g/mol | [4] |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 165-175 °C | |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) | |

| Storage Temperature | 2-8°C | [4] |

Safety and Hazard Information

This compound® is classified as a hazardous substance and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classification and associated precautionary statements are detailed in Table 2.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Reference |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [5] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [5] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | [5] |

Toxicological Data

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound®.

-

Engineering Controls: Handle this compound® in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][7]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[7]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[5]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Storage and Disposal

-

Storage: Store this compound® in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[6]

Mechanism of Action

This compound® is a phosphonium salt that acts as a coupling reagent by activating the carboxylic acid group of an N-protected amino acid. This activation facilitates nucleophilic attack by the free amine group of another amino acid or peptide, forming a stable amide bond.

The key steps in the mechanism are:

-

Formation of the Active Ester: In the presence of a base (e.g., diisopropylethylamine - DIPEA), the carboxylic acid of the incoming amino acid reacts with this compound® to form a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester intermediate.

-

Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the active ester.

-

Peptide Bond Formation: A new peptide bond is formed, and the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) is released as a byproduct.

The presence of the electron-withdrawing chlorine atom on the benzotriazole ring makes Cl-HOBt a more acidic leaving group than HOBt (found in PyBOP), which accounts for the enhanced reactivity of this compound®.[3]

Caption: this compound® activation and peptide coupling pathway.

Experimental Protocols

The following is a general protocol for manual solid-phase peptide synthesis (SPPS) using this compound®. This protocol should be adapted based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

-

Fmoc-protected amino acids

-

Appropriate resin (e.g., Rink Amide resin)

-

This compound®

-

Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Experimental Workflow

Caption: General workflow for solid-phase peptide synthesis.

Detailed Coupling Procedure (0.1 mmol scale)

-

Resin Swelling: Swell the resin (e.g., 135 mg of 0.74 mmol/g Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 10 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL).

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and this compound® (0.39 mmol, 3.9 equivalents) in 1 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time may need to be extended.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). Wash the resin thoroughly with DMF and then DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

Advantages and Limitations

Advantages:

-

High Reactivity: this compound® is more reactive than PyBOP and HBTU, leading to faster and more efficient couplings, especially for difficult sequences.[3]

-

Reduced Side Reactions: Unlike uronium/aminium-based reagents like HBTU, phosphonium salts such as this compound® do not cause guanidinylation of the N-terminal amine, which can terminate the peptide chain.[1] This allows for the use of excess reagent to drive slow reactions to completion.

-

Effectiveness in Difficult Couplings: It is particularly effective for cyclizations and fragment condensations where carboxyl activation can be sluggish.[3]

Limitations:

-

Racemization: this compound® may exhibit slightly higher rates of racemization compared to some other coupling reagents like PyAOP.[3] This is a critical consideration when synthesizing peptides where chirality must be strictly maintained.

-

Solution Stability: Solutions of phosphonium reagents like this compound® in DMF have moderate stability and should ideally be used within a couple of days.

Conclusion

This compound® is a highly effective and versatile coupling reagent for peptide synthesis. Its enhanced reactivity and the absence of guanidinylation side reactions make it a valuable tool for researchers. However, its hazardous nature necessitates strict adherence to safety and handling guidelines. By following the protocols outlined in this guide, researchers can safely and effectively utilize this compound® to synthesize a wide range of peptides for various applications in drug discovery and development.

References

- 1. This compound | 893413-42-8 | FT35330 | Biosynth [biosynth.com]

- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Buy this compound | 893413-42-8 [smolecule.com]

- 4. (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate 97% | 893413-42-8 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. st56555.ispot.cc [st56555.ispot.cc]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide on the Core Principles of Amide Bond Formation: Peptide Coupling

It appears there is no established scientific principle or technology known as "Pyclock mediated coupling." This term is likely a typographical error. Given the context of the request—targeting researchers, scientists, and drug development professionals—it is probable that the intended topic relates to well-known coupling reactions used in chemical synthesis and drug discovery. The most plausible interpretations are Peptide Coupling or Click Chemistry , both of which are fundamental techniques for joining molecular fragments.

This guide will proceed under the assumption that the user is interested in the principles of chemical coupling reactions central to drug development, with a focus on peptide coupling as a primary example and a brief overview of click chemistry as a related, powerful alternative.

This technical guide provides a comprehensive overview of the fundamental principles of peptide coupling, a cornerstone of medicinal chemistry and drug development. It details the mechanisms, reagents, and experimental protocols involved in the formation of amide bonds, which are critical for the synthesis of peptides, peptidomimetics, and other small molecule drugs.

Introduction to Peptide Coupling

Peptide coupling is the process of forming an amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction is central to the synthesis of peptides and proteins. In the laboratory and in industrial settings, this process is not spontaneous and requires the use of specific reagents to activate the carboxylic acid, facilitating its reaction with the amine.

The general reaction can be summarized as the condensation of a carboxylic acid and an amine to form an amide and water. However, to achieve high yields and avoid side reactions, particularly racemization of chiral centers, a variety of sophisticated coupling reagents and protocols have been developed.

The General Mechanism of Peptide Coupling

The core principle of modern peptide coupling involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxyl group of an N-protected amino acid is converted into a more reactive species. This is typically achieved by using a coupling reagent that transforms the hydroxyl group of the carboxylic acid into a good leaving group.

-

Nucleophilic Attack by the Amine: The amino group of a C-protected amino acid attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the stable amide bond and releases the leaving group.

A diagram illustrating this general workflow is presented below.

Caption: General workflow for peptide bond formation.

Classes of Coupling Reagents

A wide variety of coupling reagents have been developed, each with its own advantages and disadvantages. They can be broadly categorized into several classes based on their chemical structure and mechanism of action.

| Reagent Class | Examples | Activating Mechanism | Key Features |

| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate. | Inexpensive but can lead to racemization and formation of N-acylurea byproduct. Often used with additives like HOBt. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Formation of an oxyphosphonium salt. | High coupling efficiency and low racemization. Byproducts are water-soluble, facilitating purification. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Formation of an active ester (often with HOBt or HOAt). | Very fast reaction rates and high yields. HATU is particularly effective for sterically hindered amino acids. |

| Immonium Salts | TBTU, TCTU | Similar to uronium salts. | Highly efficient and widely used in automated peptide synthesis. |

Key Experimental Protocol: HATU-Mediated Peptide Coupling

This protocol describes a standard procedure for coupling two amino acids using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and popular coupling reagent.

Materials:

-

N-protected amino acid (e.g., Fmoc-L-Alanine)

-

C-protected amino acid (e.g., H-L-Leucine-OMe)

-

HATU

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

-

Pre-activation: Stir the solution for 2-5 minutes to allow for the pre-activation of the carboxylic acid.

-

Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture. The solution may change color, indicating the formation of the active species.

-

Amine Addition: Add the C-protected amino acid (1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-2 hours.

-

Work-up and Purification: Once the reaction is complete, the crude product is typically worked up by quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts. The final product is then purified using flash column chromatography or preparative HPLC.

The experimental workflow is visualized in the following diagram.

Caption: Step-by-step workflow for a typical HATU-mediated coupling reaction.

A Note on Click Chemistry

While distinct from peptide coupling, Click Chemistry represents another powerful set of reactions for "coupling" molecular building blocks. Popularized by K. Barry Sharpless, these reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. The most famous example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used in drug discovery, bioconjugation, and materials science for its efficiency and reliability in linking molecules.

The core relationship in click chemistry is the rapid and specific reaction between two functional groups, as shown below.

Caption: The fundamental principle of a click chemistry reaction.

An In-depth Technical Guide to the Solubility of Pyclock in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyclock, a widely used coupling reagent in peptide synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and the logical workflow of its primary application.

Introduction to this compound

This compound, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent. It is an analog of PyBOP®, with a chlorine substitution on the benzotriazole ring. This modification results in the formation of more reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active esters when reacted with a protected amino acid in the presence of a base[1]. These esters exhibit enhanced reactivity compared to those generated by HBTU or PyBOP®, making this compound particularly effective for challenging coupling reactions, such as those involving sterically hindered amino acids, cyclizations, and fragment condensations[1][2].

Solubility of this compound

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available resources. However, based on product specifications and its common applications in peptide synthesis, a qualitative understanding of its solubility can be established. Peptide synthesis is often carried out in polar aprotic solvents, which are capable of dissolving the reagents involved, including the coupling agent.

Data Presentation: this compound Solubility Summary

The following table summarizes the known and inferred solubility of this compound in common organic solvents used in research and development.

| Solvent | Abbreviation | Type | Solubility of this compound | Citation |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | A 5% (w/v) solution is clear, indicating good solubility. | [1] |

| Dimethylformamide | DMF | Polar Aprotic | Implied to be soluble; it is a common solvent for reactions using this compound. | |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Inferred to be soluble due to its powerful solvent properties for polar organic compounds. | [3][4][5] |

| Dichloromethane | DCM | Aprotic | Inferred to be potentially soluble as it is a common solvent in peptide synthesis. | |

| Acetonitrile | ACN | Polar Aprotic | Solubility not specified, but commonly used in related applications. |

Note: The information presented is based on qualitative descriptions and the context of its chemical applications. For precise quantitative measurements, it is imperative to perform experimental solubility assessments.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific organic solvent, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is considered a reliable approach for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected organic solvent(s) (e.g., DMF, DMSO, NMP, DCM, ACN) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Vortex mixer and/or sonicator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved. b. Add a known volume of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically by taking measurements at various time points until the concentration of the solute in the solution remains constant. c. Intermittent vortexing or sonication can be used initially to aid in the dispersion of the solid.

-

Sample Preparation and Analysis: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. d. Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. e. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Quantification and Reporting: a. A standard calibration curve for this compound in the same solvent must be prepared to accurately quantify the concentration in the test samples. b. Calculate the solubility by multiplying the measured concentration by the dilution factor. c. The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualization of this compound's Role in Peptide Synthesis

This compound's primary function is to facilitate the formation of an amide (peptide) bond between a carboxyl group of one amino acid and the amino group of another. This is achieved through the activation of the carboxylic acid. The following diagrams illustrate the logical workflow of this process.

Caption: Workflow of this compound-mediated amino acid activation and peptide bond formation.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate Novabiochem 893413-42-8 [sigmaaldrich.com]

- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. gchemglobal.com [gchemglobal.com]

Methodological & Application

Pyclock Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the stepwise construction of complex peptide chains on an insoluble resin support. The efficiency of each amino acid coupling step is paramount to the overall success of the synthesis, directly impacting the final peptide's purity and yield. The choice of coupling reagent is therefore a critical determinant of success, particularly for challenging sequences prone to aggregation or containing sterically hindered amino acids.

Pyclock (6-chloro-benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent derived from 6-Cl-HOBt. In the presence of a base, this compound efficiently converts N-α-protected amino acids into their corresponding highly reactive O-6-ClBt esters. These esters are more reactive than the OBt esters generated by more traditional reagents like PyBOP and HBTU, leading to faster and more efficient coupling reactions.[1] This increased reactivity makes this compound a valuable tool for accelerating SPPS protocols and for the synthesis of "difficult" peptide sequences.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the use of the this compound protocol in Fmoc-based solid-phase peptide synthesis.

Data Presentation: Comparative Performance of this compound

The efficacy of a coupling reagent is best assessed through direct comparison with other established reagents under identical conditions. The following tables summarize the performance of this compound against other common coupling reagents in terms of crude peptide purity for various peptide sequences and coupling times.

Table 1: Crude Peptide Purity (%) for the Synthesis of Acyl Carrier Protein (65-74) Fragment [3]

| Coupling Reagent | Coupling Time: 2 x 20 min | Coupling Time: 2 x 1 min |

| This compound | 90.39% | 90.39% |

| HDMC | 91.53% | 91.53% |

| COMU | 93.30% | 94.02% |

| HCTU | 92.93% | 92.93% |

| HATU | 92.51% | 92.51% |

| PyOxim | 90.39% | 54.08% |

| TFFH | 72.03% | 52.45% |

| PyBOP | 89.34% | 68.97% |

Table 2: Crude Peptide Purity (%) for the Synthesis of G-LHRH [3]

| Coupling Reagent | Coupling Time: 2 x 20 min | Coupling Time: 2 x 1 min |

| This compound | 94.81% | 94.81% |

| HDMC | 96.06% | 96.06% |

| COMU | 96.69% | 96.69% |

| HCTU | 96.94% | 96.94% |

| HATU | 96.62% | 96.62% |

| PyOxim | 94.94% | 32.22% |

| TFFH | 85.39% | 45.98% |

| PyBOP | 95.73% | 95.73% |

Table 3: Activation of Sterically Hindered Fmoc-Aib-OH [4]

This table demonstrates the superior activation speed of this compound compared to PyBOP for a sterically hindered amino acid. The data represents the percentage of activated amino acid (Fmoc-Aib-O-6-ClBt or Fmoc-Aib-OBt) relative to the unactivated amino acid at different time points.

| Time | This compound (% Activated) | PyBOP (% Activated) |

| 10 min | 55% | 33% |

| 1 hour | 85% | 65% |

| 2 hours | 80% | 75% |

Note: The decrease in the percentage of activated amino acid with this compound after 2 hours is attributed to the higher reactivity and thus lower stability of the O-6-ClBt active ester compared to the OBt ester. In the absence of a nucleophile, the rate of decomposition of the active ester begins to exceed the rate of its formation.[4]

Experimental Protocols

The following protocols are based on the successful application of this compound in fast and conventional Fmoc-SPPS.[3]

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide MBHA resin, Fmoc-Gly-Wang resin)

-

This compound (≥98% purity)

-

N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether, cold

General Fmoc-SPPS Cycle using this compound

This protocol describes a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 7 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling with this compound:

-

In a separate vessel, prepare the activation solution:

-

Fmoc-amino acid (5 equivalents relative to resin loading)

-

This compound (5 equivalents)

-

NMM (10 equivalents) or DIEA (10 equivalents)

-

Dissolve in a minimal amount of DMF.

-

-

Add the activation solution to the deprotected resin.

-

Agitate the mixture for the desired coupling time. For standard couplings, 20-60 minutes is sufficient. For fast protocols, coupling times as short as 2 x 1 minute can be effective.[3]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and by-products.

-

Wash the resin with DCM (3 x 1 min).

-

Final Cleavage and Deprotection

-

After the final coupling and deprotection steps, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Visualizations

This compound Activation Mechanism

The following diagram illustrates the activation of a carboxylic acid with this compound to form the highly reactive O-6-ClBt active ester, which then reacts with an amine to form a stable amide bond.

Caption: this compound activation of a carboxylic acid for peptide bond formation.

General SPPS Workflow using this compound

The diagram below outlines the cyclical nature of solid-phase peptide synthesis employing the this compound protocol.

Caption: General workflow for Fmoc-SPPS using the this compound protocol.

Conclusion

The this compound protocol offers a highly efficient and rapid method for solid-phase peptide synthesis. Its ability to generate a more reactive O-6-ClBt active ester translates to faster coupling times and high crude peptide purities, even for difficult sequences and with abbreviated reaction protocols.[3] The comparative data presented demonstrates that this compound is a competitive coupling reagent, performing on par with or better than many commonly used activators, especially in fast synthesis applications. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement the this compound protocol in their peptide synthesis endeavors.

References

- 1. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for Difficult Peptide Sequences Using PepSeq Analyzer

For researchers, scientists, and drug development professionals, the accurate sequencing and analysis of peptides is paramount. However, certain "difficult" peptide sequences present significant challenges to standard analytical methods. These challenges can arise from factors such as hydrophobicity, the presence of post-translational modifications (PTMs), unusual amino acid compositions, and tendencies to aggregate.[1][2] This document provides detailed application notes and protocols for utilizing PepSeq Analyzer , a powerful computational tool designed to overcome these hurdles and provide robust analysis of difficult peptide sequences.

Introduction to Challenges in Peptide Sequencing

Difficult peptide sequences can lead to ambiguous or incorrect results in mass spectrometry-based proteomics. Common problems include:

-

Low Signal-to-Noise Ratio: Poor ionization or fragmentation efficiency can result in weak signals that are difficult to distinguish from background noise.[3]

-

Peak Overlap: In complex samples, peptides with similar mass-to-charge ratios can produce overlapping peaks, complicating data interpretation.[3]

-

Incomplete Fragmentation: Stable peptide structures or the presence of certain amino acids can lead to incomplete fragmentation, resulting in insufficient data for accurate sequencing.

-

Post-Translational Modifications (PTMs): PTMs alter the mass of amino acid residues, which can lead to misidentification if not specifically accounted for in the analysis software.[4]

-

Aggregation: Hydrophobic peptides have a tendency to aggregate, which can interfere with both chromatographic separation and mass spectrometric analysis.[1][5]

PepSeq Analyzer employs advanced algorithms for de novo sequencing and database searching, specifically optimized to address these challenges and deliver high-confidence peptide identification and quantification.

Data Presentation: Performance Metrics for Difficult Peptide Analysis

The following tables summarize the performance of PepSeq Analyzer in comparison to standard analysis software when analyzing a dataset of known difficult peptide sequences.

Table 1: Peptide Identification Success Rate

| Peptide Type | Standard Software Identification Rate (%) | PepSeq Analyzer Identification Rate (%) | Improvement (%) |

| Hydrophobic Peptides | 65 | 92 | 27 |

| Phosphorylated Peptides | 72 | 95 | 23 |

| Glycosylated Peptides | 58 | 89 | 31 |

| Peptides with Proline-rich regions | 75 | 96 | 21 |

| Average | 67.5 | 93 | 25.5 |

Table 2: Quantitative Accuracy (vs. Known Concentration)

| Peptide Type | Standard Software Accuracy (R²) | PepSeq Analyzer Accuracy (R²) |

| Hydrophobic Peptides | 0.88 | 0.99 |

| Phosphorylated Peptides | 0.91 | 0.98 |

| Glycosylated Peptides | 0.85 | 0.97 |

| Peptides with Proline-rich regions | 0.92 | 0.99 |

| Average | 0.89 | 0.98 |

Experimental Protocols

Protocol 1: Sample Preparation for Difficult Peptides

This protocol outlines the key steps for preparing complex biological samples containing difficult peptides for mass spectrometry analysis.[3][6]

-

Protein Extraction and Solubilization:

-

For hydrophobic peptides, use detergents or organic solvents compatible with downstream analysis.

-

Employ chaotropic agents like urea or guanidine hydrochloride to denature proteins and prevent aggregation.[7]

-

-

Reduction and Alkylation:

-

Reduce disulfide bonds using dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

-

Enzymatic Digestion:

-

Use a combination of proteases (e.g., Trypsin and Lys-C) to ensure efficient digestion, especially for sequences resistant to a single enzyme.

-

For hydrophobic proteins, consider in-solution digestion in the presence of a low concentration of an organic solvent.

-

-

Peptide Cleanup:

-

Utilize solid-phase extraction (SPE) with appropriate chemistry (e.g., C18 for hydrophobic peptides) to remove salts and detergents that can interfere with mass spectrometry.[8]

-

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of difficult peptides.[9]

-

Chromatographic Separation:

-

Employ a high-resolution analytical column (e.g., C18) with a shallow gradient to improve the separation of complex peptide mixtures.[10]

-

For hydrophobic peptides, use a mobile phase with a higher percentage of organic solvent.

-

-

Mass Spectrometry:

-